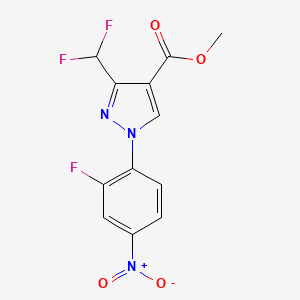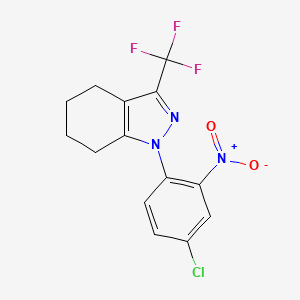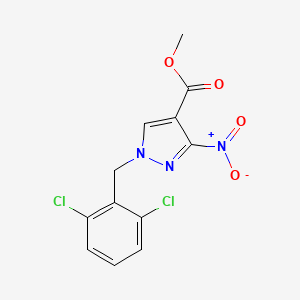
Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of difluoromethyl, fluoro, and nitrophenyl groups attached to a pyrazole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the fluoro and nitrophenyl groups: This can be done through electrophilic aromatic substitution reactions using appropriate fluorinated and nitrated benzene derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting biochemical pathways.
Interacting with cellular components: Altering cell function and signaling pathways.
Comparison with Similar Compounds
Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:
Methyl 3-(trifluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate: Differing by the presence of a trifluoromethyl group instead of a difluoromethyl group.
Methyl 3-(difluoromethyl)-1-(2-chloro-4-nitrophenyl)-1H-pyrazole-4-carboxylate: Differing by the presence of a chloro group instead of a fluoro group.
Properties
Molecular Formula |
C12H8F3N3O4 |
|---|---|
Molecular Weight |
315.20 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3N3O4/c1-22-12(19)7-5-17(16-10(7)11(14)15)9-3-2-6(18(20)21)4-8(9)13/h2-5,11H,1H3 |
InChI Key |
JIHBMYDHOGNXFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromothiophen-2-yl)methylidene]heptanehydrazide](/img/structure/B10906301.png)
![N-{4-[(1Z)-1-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B10906304.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(4,5-dimethyl-2-nitrophenyl)amino]prop-2-enal](/img/structure/B10906305.png)
![N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10906310.png)
![2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10906327.png)
![[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone](/img/structure/B10906331.png)
![N'~3~-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10906333.png)
![4-[1-hydroxy-3,3-dimethyl-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile](/img/structure/B10906354.png)
![5,5-Dimethyl-2-({[2-(phenylcarbonyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10906362.png)
![ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate](/img/structure/B10906374.png)
![4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10906378.png)
![5-(2-{1-[(4-Butylanilino)carbonyl]-2-oxopropylidene}hydrazino)-2,4-dichlorobenzamide](/img/structure/B10906382.png)


